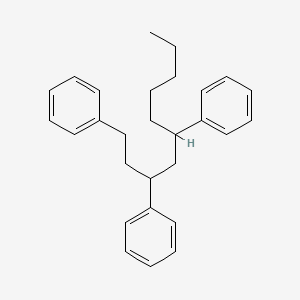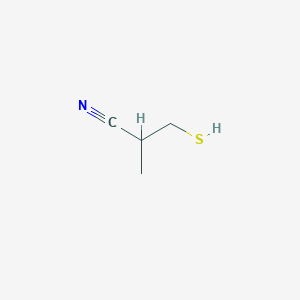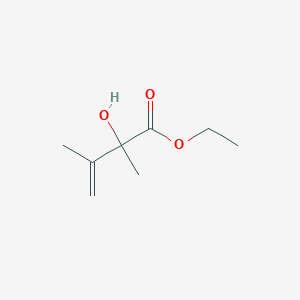![molecular formula C33H40O5 B14689404 4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol CAS No. 26022-00-4](/img/structure/B14689404.png)
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol is a complex phenol-formaldehyde resin. This compound is widely used in various industrial applications, particularly in adhesives, coatings, and molding compounds. It is known for its excellent thermal stability, mechanical strength, and chemical resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol involves the polymerization of formaldehyde with the respective phenolic compounds. The reaction typically occurs under acidic or basic conditions, with the choice of catalyst influencing the molecular weight and properties of the resulting polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves the controlled reaction of formaldehyde with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol), and 4-methylphenol in large reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired polymer characteristics .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this polymer include oxidizing agents like hydrogen peroxide and substitution reagents such as halogens and alkylating agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this polymer include oxidized derivatives and substituted polymers with enhanced thermal and mechanical properties .
Scientific Research Applications
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of high-performance adhesives, coatings, and molding compounds.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol involves the interaction of its phenolic groups with various molecular targets. The polymer’s phenolic groups can form hydrogen bonds and other interactions with substrates, leading to enhanced adhesion and mechanical properties. The pathways involved in these interactions are influenced by the polymer’s molecular structure and the specific application .
Comparison with Similar Compounds
Similar Compounds
Phenol-formaldehyde resin: A simpler polymer with similar adhesive properties but lower thermal stability.
Bisphenol A-formaldehyde resin: Known for its high mechanical strength but less chemical resistance compared to the target polymer.
Uniqueness
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol is unique due to its combination of high thermal stability, mechanical strength, and chemical resistance. These properties make it suitable for demanding industrial applications where other polymers may fail .
Properties
CAS No. |
26022-00-4 |
|---|---|
Molecular Formula |
C33H40O5 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol |
InChI |
InChI=1S/C15H16O2.C10H14O.C7H8O.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;1-6-2-4-7(8)5-3-6;1-2/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;2-5,8H,1H3;1H2 |
InChI Key |
YTHDLYIZJOHIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O |
Related CAS |
26022-00-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





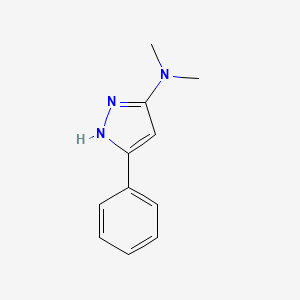

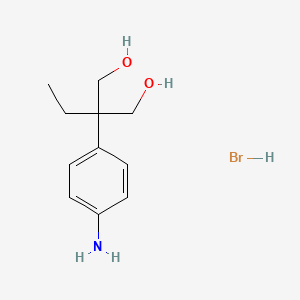


![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
